

"Oxetan-3-yl methanesulfonate" chemical structure and IUPAC name

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Compound of Interest

Compound Name: Oxetan-3-yl methanesulfonate

Cat. No.: B171789

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An In-depth Technical Guide to Oxetan-3-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-yl methanesulfonate has emerged as a pivotal building block in modern medicinal chemistry and drug discovery. Its utility lies in the strained four-membered oxetane ring, which can impart favorable physicochemical properties to parent molecules, and the highly reactive methanesulfonate (mesylate) group, an excellent leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The incorporation of the oxetane motif can lead to improved solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical Structure and IUPAC Name

The chemical structure of **oxetan-3-yl methanesulfonate** consists of a central four-membered oxetane ring with a methanesulfonate group attached to the third carbon atom.[\[5\]](#)

Chemical Structure:

IUPAC Name: **Oxetan-3-yl methanesulfonate**[\[5\]](#)

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **oxetan-3-yl methanesulfonate** is presented below. This data is crucial for its handling, characterization, and application in synthesis.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₈ O ₄ S	[5][6][7]
Molecular Weight	152.17 g/mol	[5][6][7]
CAS Number	148430-81-3	[5][6][7]
Appearance	White to off-white solid	[6]
Boiling Point	308.9 ± 31.0 °C (Predicted)	[5][6]
Density	1.38 ± 0.1 g/cm ³ (Predicted)	[5][6]
SMILES	<chem>CS(=O)(=O)OC1COC1</chem>	[5][6][7]
InChI	InChI=1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3	[5]
¹ H NMR (400 MHz, CDCl ₃)	δ 3.06 (s, 3H), 4.79-4.82 (m, 2H), 4.86-4.90 (m, 2H), 5.52-5.49 (m, 1H)	[6]

Experimental Protocols

The primary synthetic route to **oxetan-3-yl methanesulfonate** is through the mesylation of oxetan-3-ol. This reaction is a standard procedure in organic synthesis for converting a hydroxyl group into a good leaving group.

Synthesis of Oxetan-3-yl Methanesulfonate from Oxetan-3-ol

Principle:

This synthesis involves the reaction of oxetan-3-ol with methanesulfonyl chloride in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct. The methanesulfonyl group is introduced, forming the desired methanesulfonate ester.

Materials:

- Oxetan-3-ol
- Methanesulfonyl chloride
- Triethylamine
- Dichloromethane (DCM)
- Ice water
- Saturated saline solution
- Anhydrous sodium sulfate

Procedure:

- A solution of oxetan-3-ol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane is prepared in a reaction vessel.
- The solution is cooled to 0 °C in an ice bath.
- Methanesulfonyl chloride (1.3 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 3 hours.
- Upon completion of the reaction (monitored by TLC or LC-MS), the solid triethylamine hydrochloride is removed by filtration.
- The filtrate is washed sequentially with ice water and saturated saline solution.

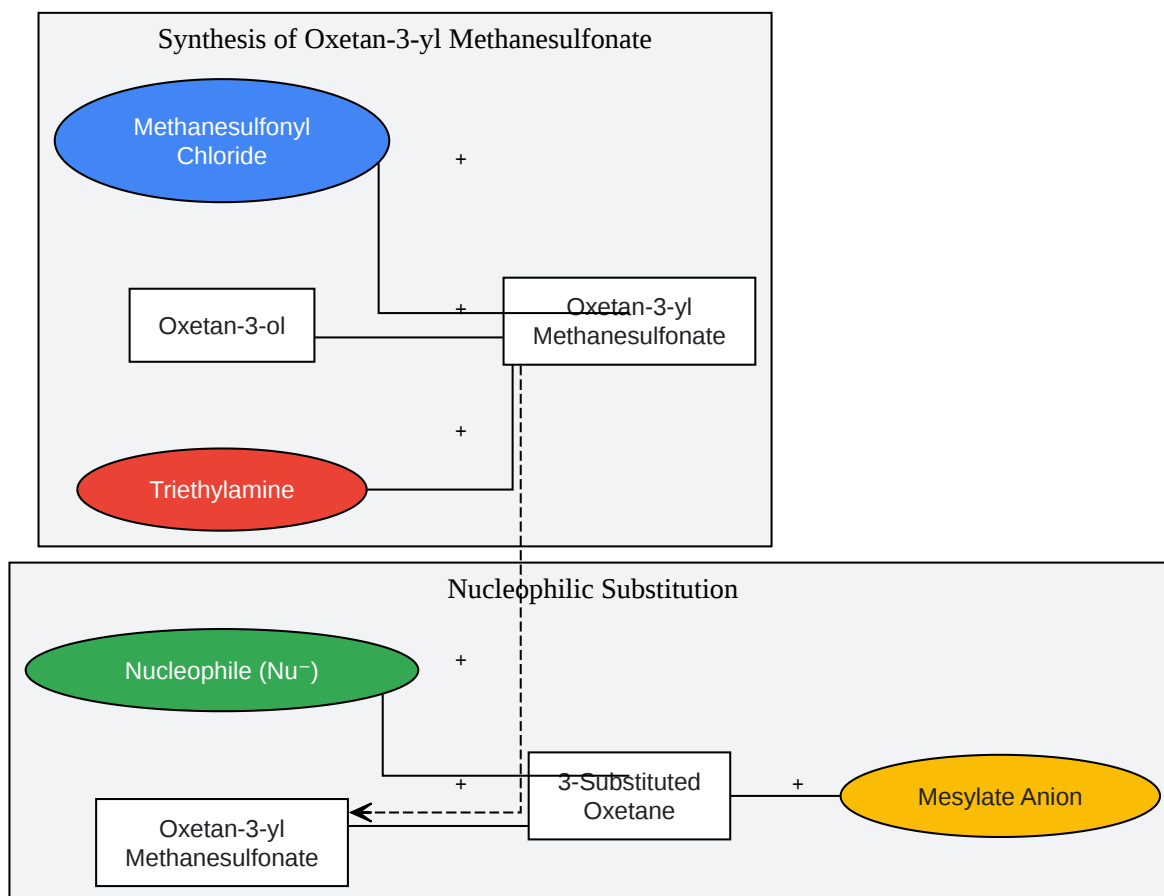
- The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield **oxetan-3-yl methanesulfonate**.[\[6\]](#)

Synthetic Applications and Reaction Pathways

Oxetan-3-yl methanesulfonate is a versatile intermediate primarily utilized in nucleophilic substitution reactions. The methanesulfonate group serves as an excellent leaving group, allowing for the introduction of a wide variety of functional groups at the 3-position of the oxetane ring.

The general reaction pathway is an SN2 displacement of the mesylate by a nucleophile. This reactivity is central to its application in drug discovery for the synthesis of novel oxetane-containing compounds.[\[5\]](#)

Below is a DOT script representation of the synthesis of **oxetan-3-yl methanesulfonate** and its subsequent reaction with a generic nucleophile.



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Synthesis and subsequent nucleophilic substitution of **oxetan-3-yl methanesulfonate**.

Role in Drug Discovery

The oxetane moiety is increasingly incorporated into drug candidates to enhance their pharmacological profiles. Oxetanes can act as bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility.^{[1][2][3][4][5]} **Oxetan-3-yl methanesulfonate** serves as a key reagent for introducing this valuable scaffold into complex molecules during the drug development process.

Its predictable reactivity and commercial availability make it an attractive tool for medicinal chemists. The introduction of the oxetane ring has been shown to favorably modulate properties such as pKa, lipophilicity (LogD), and metabolic clearance.[2]

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